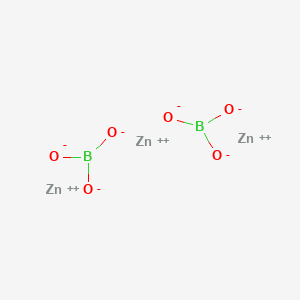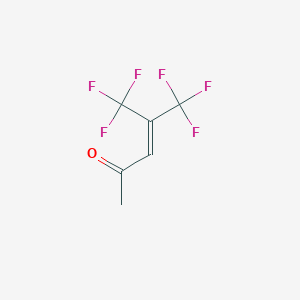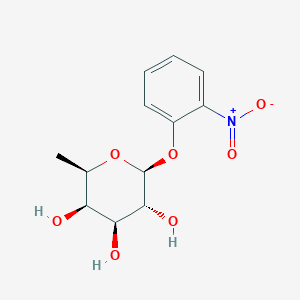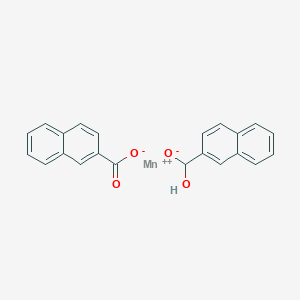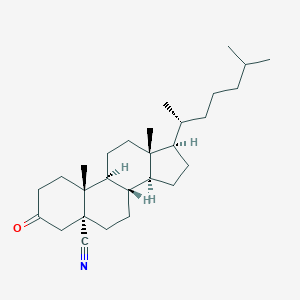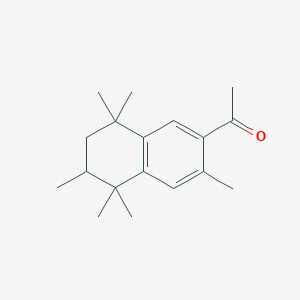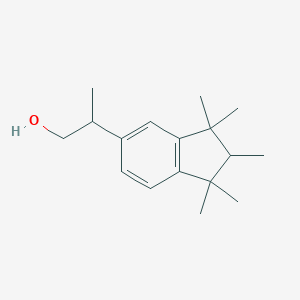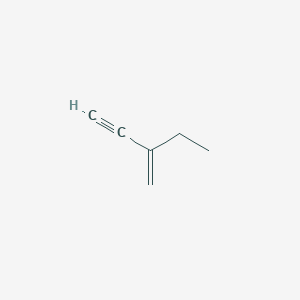
3-Methylenepent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylenepent-1-yne is a chemical compound that is widely used in scientific research. It is a highly reactive alkyne that can be used as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-Methylenepent-1-yne is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and carboxylic acids. This reaction results in the formation of covalent bonds between the compound and the nucleophile, which can alter the properties of the molecule.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Methylenepent-1-yne are not well documented. However, it is known to be highly reactive and can react with various biomolecules, including proteins and DNA. This reactivity can lead to the formation of adducts, which can alter the function of the biomolecule.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Methylenepent-1-yne is its high reactivity, which allows for the synthesis of a wide range of organic compounds. However, this reactivity can also be a limitation, as it can lead to the formation of unwanted side products. Additionally, the compound is highly toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 3-Methylenepent-1-yne in scientific research. One area of interest is the development of new heterocyclic compounds for use in medicinal chemistry. Additionally, the compound could be used in the development of new materials with unique properties. Finally, further research is needed to better understand the mechanism of action and biochemical effects of 3-Methylenepent-1-yne.
Synthesemethoden
The synthesis of 3-Methylenepent-1-yne involves the reaction of 3-pentyn-1-ol with an appropriate dehydrating agent such as phosphorous pentoxide or thionyl chloride. The reaction results in the formation of 3-Methylenepent-1-yne as a colorless liquid with a boiling point of 107-108 °C.
Wissenschaftliche Forschungsanwendungen
3-Methylenepent-1-yne is widely used in scientific research as a building block for the synthesis of various organic compounds. It is also used in the development of new drugs and materials. The compound is particularly useful in the synthesis of heterocyclic compounds, which are widely used in medicinal chemistry.
Eigenschaften
CAS-Nummer |
1574-34-1 |
|---|---|
Produktname |
3-Methylenepent-1-yne |
Molekularformel |
C6H8 |
Molekulargewicht |
80.13 g/mol |
IUPAC-Name |
3-methylidenepent-1-yne |
InChI |
InChI=1S/C6H8/c1-4-6(3)5-2/h1H,3,5H2,2H3 |
InChI-Schlüssel |
LAKYCCVWZNCNIO-UHFFFAOYSA-N |
SMILES |
CCC(=C)C#C |
Kanonische SMILES |
CCC(=C)C#C |
Andere CAS-Nummern |
1574-34-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



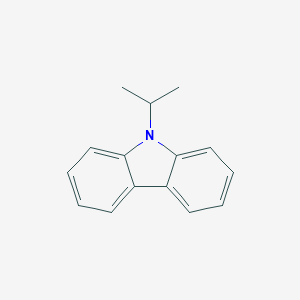
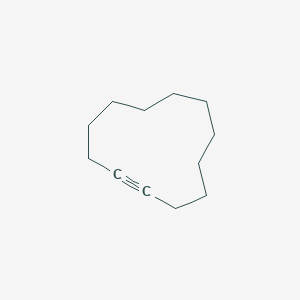
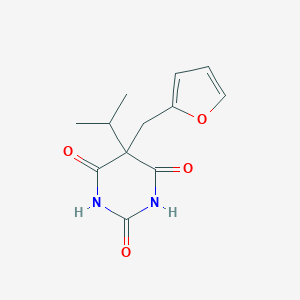
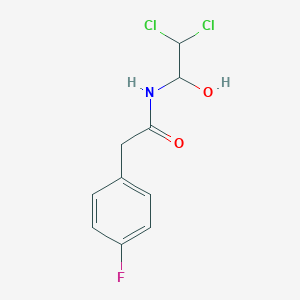
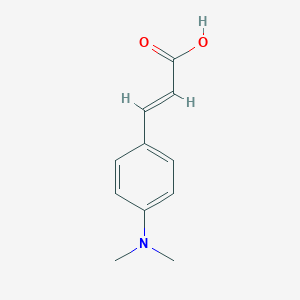
![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)
